

Quantitative Anti-Proliferative Data of Atiprimod

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Compound Focus: Atiprimod

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The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Atiprimod** from key preclinical studies, which measure its potency in halting cell proliferation.

Cell Line / Primary Cells	Disease Model	Genetic Feature	Reported IC ₅₀ (μM)	Source Study
FDCP-EpoR (Mouse)	Myeloproliferative Neoplasm (MPN)	JAK2V617F Mutant	0.42	[1] [2]
SET-2 (Human)	Acute Megakaryoblastic Leukemia	JAK2V617F Mutant	0.53	[1] [2]
FDCP-EpoR (Mouse)	Myeloproliferative Neoplasm (MPN)	JAK2 Wild-Type	0.69	[1] [2]
CMK (Human)	Acute Megakaryocytic Leukemia	JAK3 Mutant (A572V)	0.79	[1] [2]
U266-B1 (Human)	Multiple Myeloma	Not Specified	~2.0 (after 72h)	[3]
MM.1 (Human)	Multiple Myeloma	Not Specified	~1.8 (after 72h)	[3]
Primary PV Cells (Human)	Polycythemia Vera (PV)	JAK2V617F Positive	Significant inhibition vs. normal cells (p=0.001)	[1] [2]

Detailed Experimental Protocols

To ensure the reproducibility of the data, here are the methodologies from the cited key experiments.

- **Cell Culture and Growth Inhibition Assay [1] [2]**

- **Cell Lines:** Mouse FDCP-EpoR cells (JAK2WT or JAK2V617F), human SET-2 cells (JAK2V617F), and human CMK cells (JAK3 mutant) were used.
- **Culture Conditions:** Cells were maintained in RPMI 1640 medium supplemented with 10-20% Fetal Calf Serum (FCS). FDCP-EpoR lines also used 5% WEHI conditioned media.
- **Assay Procedure:** 10×10^4 cells per well were cultured in 96-well plates with different concentrations of **Atiprimod** for 72 hours. Cell viability was assessed using an MTS-based method (CellTiter 96 One Solution Reagent, Promega). After incubation, absorbance was measured at 595 nm. The IC_{50} value was calculated from the dose-response curve.

- **Analysis of Apoptosis and Signaling [1] [3]**

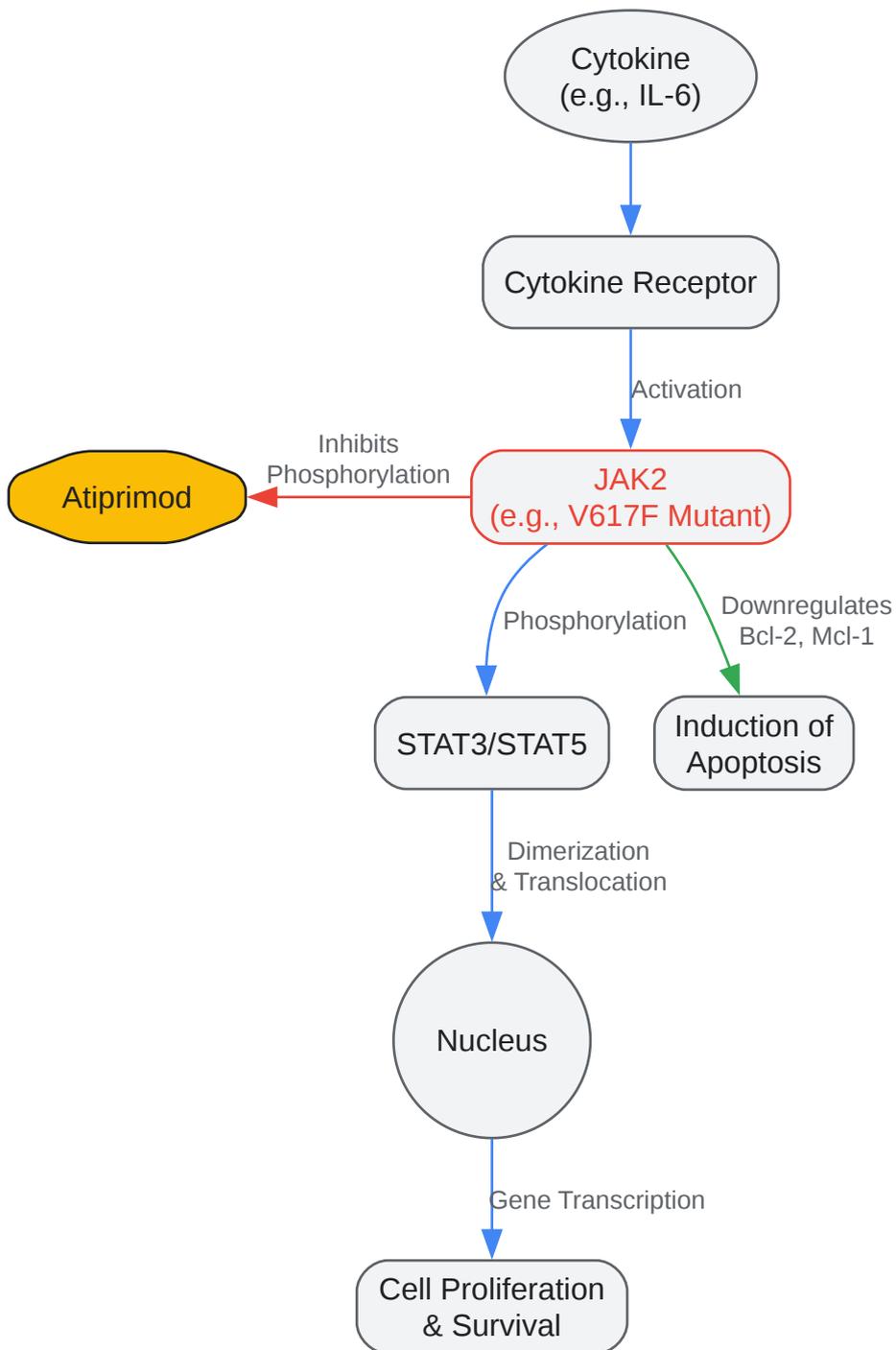
- **Apoptosis Detection:** After treatment with **Atiprimod**, induction of apoptosis was evaluated by measuring mitochondrial membrane potential, caspase-3 activity, and cleavage of Poly (ADP-ribose) polymerase (PARP) via western blotting.
- **Western Blotting:** Treated cells were lysed, and proteins were separated by gel electrophoresis. Membranes were probed with antibodies against phosphorylated and total forms of JAK2, STAT3, STAT5, and AKT, as well as anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1, XIAP). This confirmed the inhibition of the target pathway and downstream effects.

- **Primary Cell Assays [1] [2]**

- **Source:** Peripheral blood hematopoietic progenitors were obtained from patients with JAK2V617F-positive Polycythemia Vera (PV) and from normal individuals.
- **Procedure:** Progenitor cells were cultured and exposed to **Atiprimod**. The drug's effect on proliferation was measured. Additionally, the JAK2V617F mutant allele burden was assessed in single microaspirated BFU-E and CFU-GM colonies after exposure.

Mechanism of Action and Signaling Pathway

Atiprimod is a small molecule inhibitor that primarily targets the JAK-STAT signaling pathway, which is constitutively active in many hematologic cancers. The diagram below illustrates its mechanism of action.



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The key mechanistic insights from preclinical studies are:

- **JAK-STAT Inhibition:** **Atiprimod** directly inhibits the phosphorylation of JAK2 and its downstream effectors, STAT3 and STAT5, in a dose- and time-dependent manner [1] [3]. This is crucial for blocking pro-survival signals.

- **Induction of Apoptosis:** The inhibition of JAK-STAT signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and XIAP. This is coupled with the activation of caspase-3 and cleavage of PARP, executing the cell death program [1] [3].
- **Bone Marrow Microenvironment:** The bone marrow stroma can protect JAK2V617F-positive cells from **Atiprimod**-induced apoptosis by secreting cytokines like IL-6, FGF, and CXCL10/IP-10. This protective effect can be reversed by using neutralizing antibodies against these cytokines [4].

Key Comparative Insights

- **Atiprimod shows greater potency against cells with the constitutively active JAK2V617F mutation** compared to cells with wild-type JAK2 or a JAK3 mutation [1] [2], suggesting potential for targeted therapy in MPNs.
- **The anti-proliferative effect is coupled with a strong pro-apoptotic response**, driven by the disruption of key survival pathways in cancer cells [1] [3].
- **The bone marrow microenvironment can confer resistance**, highlighting a potential challenge for monotherapy and suggesting that combination strategies targeting the tumor niche may be necessary for improved efficacy [4].

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References

1. Preclinical characterization of atiprimod, a novel JAK2 AND ... [pmc.ncbi.nlm.nih.gov]
2. Preclinical characterization of atiprimod, a novel JAK2 AND ... [mdanderson.elsevierpure.com]
3. Atiprimod blocks STAT3 phosphorylation and induces ... [pmc.ncbi.nlm.nih.gov]
4. BONE MARROW STROMA SECRETED CYTOKINES ... [pmc.ncbi.nlm.nih.gov]

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